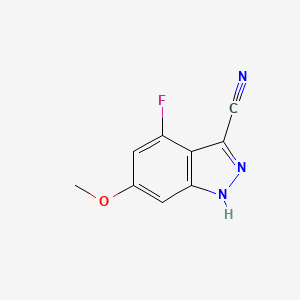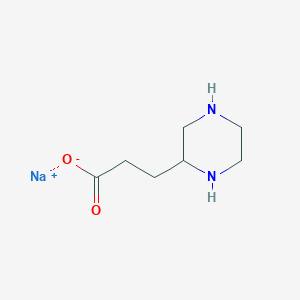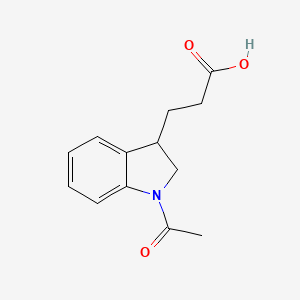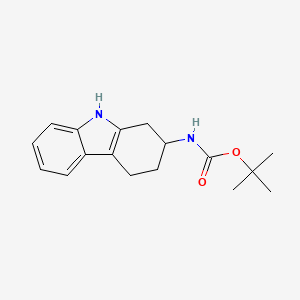
tert-butyl 2,3,4,9-tetrahydro-1H-carbazol-2-ylcarbamate
Vue d'ensemble
Description
Tert-butyl 2,3,4,9-tetrahydro-1H-carbazol-2-ylcarbamate (TBCC) is a carbamate compound that has recently been studied for its potential applications in scientific research. It is an organic compound with a molecular formula of C11H17N2O2, and is a derivative of carbazole. This compound has been used in a variety of laboratory experiments, and its unique properties have made it a valuable tool for researchers.
Applications De Recherche Scientifique
Synthetic and Crystallographic Studies : The compound has been synthesized from amino-ethylcarbazole and di-tert-butyldicarbonate, characterized by FT-NMR, FT-IR spectroscopy, and X-ray diffraction. It exhibits a non-planar conformation with significant hydrogen bonding and π–π stacking interaction, stabilizing the crystal packing (Kant, Singh, & Agarwal, 2015).
Organic Light Emitting Diodes (OLEDs) : Carbazole-substituted anthracene derivatives, including tert-butyl-substituted carbazole units, have been synthesized for use in blue OLEDs. These derivatives demonstrated high glass-transition temperatures and strong blue emissions, indicating their potential in OLED technology (Chen et al., 2012).
Radical Stability and Spectroscopic Properties : tert-Butyl groups have been shown to increase the stability of 9-carbazolyl radicals and carbazol radical cations, contributing to the understanding of radical chemistry and spectroscopy (Neugebauer, Fischer, Bamberger, & Smith, 1972).
Polymer Synthesis : Novel carbazole-containing polymers have been synthesized, showing potential in various applications due to their unique absorption and thermal properties (Sanda, Kawaguchi, Masuda, & Kobayashi, 2003).
Sensory Materials for Acid Vapors : Benzothizole modified carbazole derivatives with tert-butyl groups have been developed as fluorescent sensory materials for detecting volatile acid vapors. Their unique structural features enable efficient exciton migration and adsorption of analytes (Sun, Xue, Sun, Gong, Wang, & Lu, 2015).
Propriétés
IUPAC Name |
tert-butyl N-(2,3,4,9-tetrahydro-1H-carbazol-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-17(2,3)21-16(20)18-11-8-9-13-12-6-4-5-7-14(12)19-15(13)10-11/h4-7,11,19H,8-10H2,1-3H3,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRSGWCPBZJLKNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC2=C(C1)NC3=CC=CC=C23 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl 2,3,4,9-tetrahydro-1H-carbazol-2-ylcarbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Methyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one](/img/structure/B1447824.png)
![(E)-ethyl 2-[(2'-benzyloxycarbonyl-6'-nitro-phenyl)-imino] propanoate](/img/structure/B1447825.png)
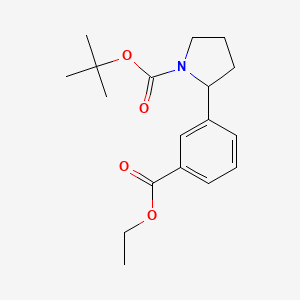


![[2-Chloro-4-(trifluoromethyl)pyridin-3-yl]methanol](/img/structure/B1447833.png)


